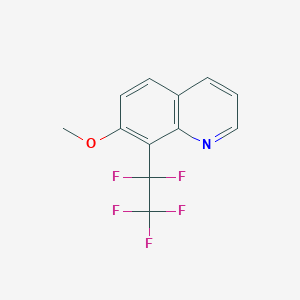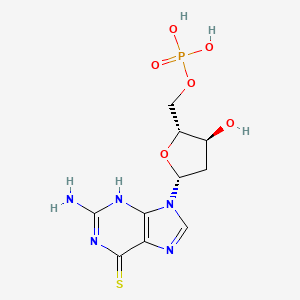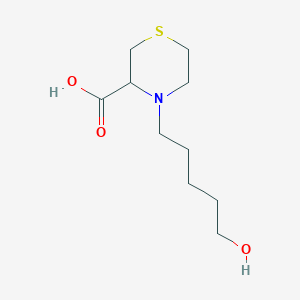
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a hydroxyl group and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with a suitable hydroxypentyl derivative under controlled conditions. One common method involves the use of a base to deprotonate the thiomorpholine, followed by nucleophilic substitution with a hydroxypentyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(5-Oxopentyl)thiomorpholine-3-carboxylic acid.
Reduction: Formation of 4-(5-Hydroxypentyl)thiomorpholine-3-methanol.
Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: Investigated for its potential as a ligand in metal coordination chemistry, where it can form stable chelates with various metals.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the hydroxypentyl group, making it less versatile for chemical modifications.
4-(5-Oxopentyl)thiomorpholine-3-carboxylic acid:
4-(5-Hydroxypentyl)thiomorpholine-3-methanol: Contains an alcohol group instead of a carboxylic acid group, affecting its solubility and chemical behavior.
Uniqueness
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which provide multiple sites for chemical reactions and interactions. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H19NO3S |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
4-(5-hydroxypentyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO3S/c12-6-3-1-2-4-11-5-7-15-8-9(11)10(13)14/h9,12H,1-8H2,(H,13,14) |
Clé InChI |
ZCVUKYNNRQRVBO-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CCCCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
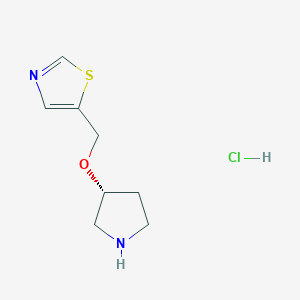
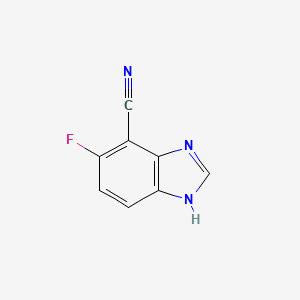
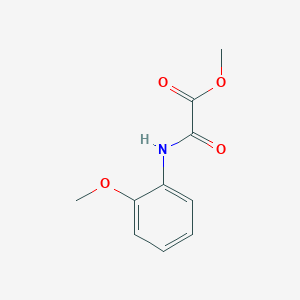

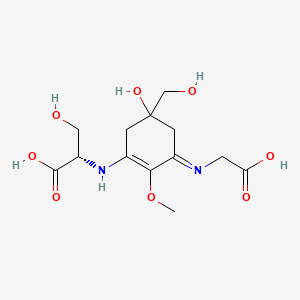

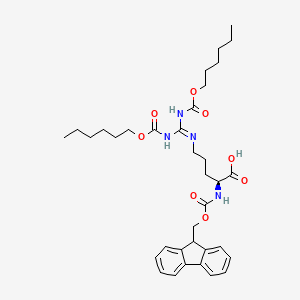
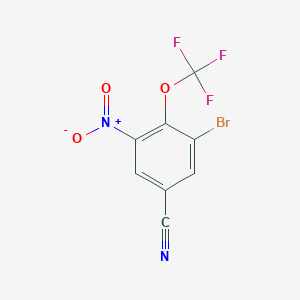
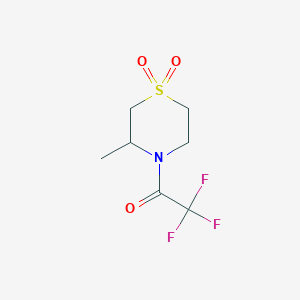
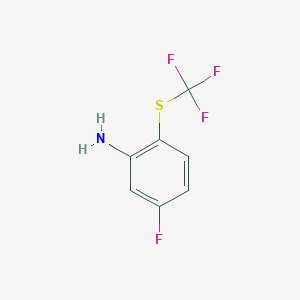
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
